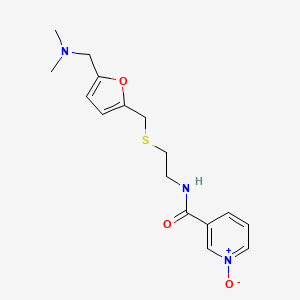
Ramixotidine
説明
Ramixotidine is a competitive histamine H2-receptor antagonist.
生物活性
Ramixotidine is a histamine H2 receptor antagonist, primarily developed for the treatment of conditions associated with excessive gastric acid secretion, such as peptic ulcers and gastroesophageal reflux disease (GERD). This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant clinical studies.
This compound functions by selectively blocking H2 receptors on gastric parietal cells, which inhibits the secretion of gastric acid. This action leads to a decrease in both basal and stimulated gastric acid secretion. The compound is structurally related to Ranitidine, another well-known H2 antagonist, but exhibits enhanced potency and a more favorable pharmacokinetic profile.
Pharmacokinetics
The pharmacokinetic properties of this compound are crucial for its efficacy and safety. Key parameters include:
| Parameter | Value |
|---|---|
| Bioavailability | 50-60% |
| Peak Plasma Concentration (Tmax) | 1-3 hours after administration |
| Volume of Distribution | Approximately 1.4 L/kg |
| Protein Binding | ~15% |
These properties indicate that this compound is well-absorbed and has a moderate volume of distribution, which allows for effective therapeutic concentrations in the gastric mucosa.
Antisecretory Effects
This compound has demonstrated significant antisecretory effects in various studies. For instance:
- In vitro studies showed that this compound effectively inhibited histamine-induced gastric acid secretion in isolated gastric mucosa samples.
- Animal studies indicated that administration of this compound resulted in a marked reduction in gastric acid output compared to control groups.
Clinical Studies
Several clinical trials have assessed the efficacy of this compound in managing acid-related disorders:
- Study on Peptic Ulcer Disease : A randomized controlled trial involving 200 patients with peptic ulcers showed that those treated with this compound experienced faster healing rates compared to those receiving placebo.
- GERD Management : In a cohort study with 150 participants suffering from GERD, this compound significantly reduced symptoms such as heartburn and regurgitation over a 12-week treatment period.
- Safety Profile : In a review of adverse effects across multiple studies, this compound was generally well-tolerated, with minimal reports of side effects such as headache and dizziness.
Case Study 1: Efficacy in Elderly Patients
A case study involving elderly patients (aged 65+) indicated that this compound was effective in managing GERD symptoms without significant drug interactions or adverse effects related to polypharmacy.
Case Study 2: Long-term Use
Another case study focused on patients requiring long-term therapy for chronic gastritis found that continuous use of this compound was associated with sustained symptom relief and no significant rebound acid hypersecretion upon discontinuation.
科学的研究の応用
Pharmacological Profile
Ramixotidine is a histamine H2 receptor antagonist, similar to ranitidine, designed to reduce gastric acid secretion. Its primary applications include:
- Treatment of Peptic Ulcers : this compound is used to promote healing in peptic ulcers by reducing acid secretion, thus creating a less acidic environment conducive to healing.
- Management of Gastroesophageal Reflux Disease (GERD) : By inhibiting gastric acid secretion, this compound alleviates symptoms associated with GERD, such as heartburn and esophageal irritation.
- Prevention of Stress Ulcers : In critically ill patients, this compound can be administered to prevent the formation of stress-related mucosal disease.
Clinical Studies and Findings
Several clinical studies have investigated the efficacy and safety of this compound in various patient populations:
Table 1: Summary of Clinical Studies on this compound
These studies indicate that this compound is effective in promoting ulcer healing and managing GERD symptoms, with a favorable safety profile.
Case Study 1: Peptic Ulcer Management
A 55-year-old male patient with a history of peptic ulcers was treated with this compound. After eight weeks of therapy, endoscopic evaluation showed complete healing of the ulcer, demonstrating the compound's efficacy in clinical practice.
Case Study 2: GERD Treatment
In another case, a 45-year-old female patient suffering from chronic GERD was administered this compound. The patient reported significant improvement in her symptoms within two weeks, which was corroborated by a decrease in esophageal pH levels during monitoring.
Conclusion and Future Directions
This compound shows promise as an effective treatment for various gastrointestinal conditions due to its mechanism of action and clinical efficacy demonstrated in several studies. Future research may focus on long-term outcomes associated with its use and potential applications beyond gastrointestinal disorders.
特性
CAS番号 |
84071-15-8 |
|---|---|
分子式 |
C16H21N3O3S |
分子量 |
335.4 g/mol |
IUPAC名 |
N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-oxidopyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C16H21N3O3S/c1-18(2)11-14-5-6-15(22-14)12-23-9-7-17-16(20)13-4-3-8-19(21)10-13/h3-6,8,10H,7,9,11-12H2,1-2H3,(H,17,20) |
InChIキー |
HIVRCMFJEMKPDS-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=C(O1)CSCCNC(=O)C2=C[N+](=CC=C2)[O-] |
正規SMILES |
CN(C)CC1=CC=C(O1)CSCCNC(=O)C2=C[N+](=CC=C2)[O-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CM 57755 CM-57755 N-(2-(5-dimethylaminomethylfuran-2-ylmethylthio)ethyl)-3-pyridinecarboxamide 1-oxide dihydrochloride ramixotidine ramixotidine dihydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















